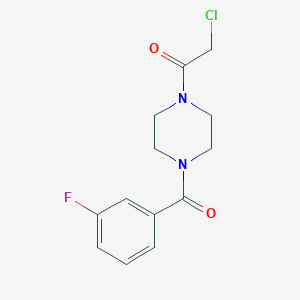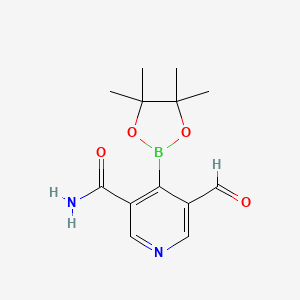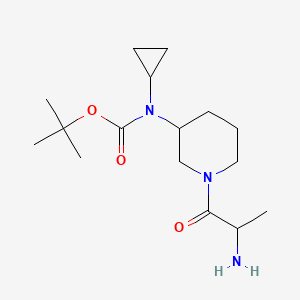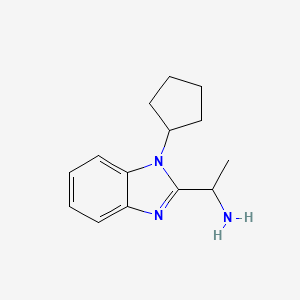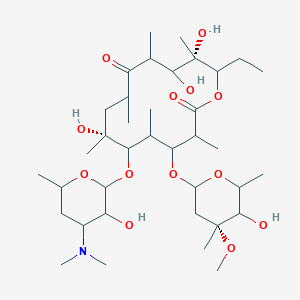
1-(1,1-Dimethylethyl) 3-ethyl 2-methyl-4-oxopiperidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate is an organic compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of tert-butyl and ethyl groups, along with the oxo and carboxylate functionalities, makes it a versatile compound in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate may involve large-scale batch reactions with optimized parameters to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The piperidine ring and oxo group play crucial roles in binding to target molecules and modulating their activity.
類似化合物との比較
Similar Compounds
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- 1-tert-butyl 3-Ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Uniqueness
O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate is unique due to its specific combination of tert-butyl, ethyl, and oxo groups attached to the piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-ethyl 2-methyl-4-oxopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-6-19-12(17)11-9(2)15(8-7-10(11)16)13(18)20-14(3,4)5/h9,11H,6-8H2,1-5H3 |
InChIキー |
VBXWVMJHIZTDSO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(N(CCC1=O)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}-2H-pyrrole](/img/structure/B14778183.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)
![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)

